Comparable DPPH Radical Scavenging Despite Drastically Reduced Hydroxylation
In a cell-free DPPH assay, 4-hydroxystilbene (4HST) scavenged the stable free radical with an IC50 of 39.6 μM, which was statistically equivalent to the trihydroxylated analog resveratrol (IC50 = 38.5 μM) [1]. This demonstrates that the single 4'-OH group of 4HST is sufficient to confer near-maximal radical-scavenging capacity observed in the more hydroxylated reference compound. For comparison, the tetra-hydroxylated oxyresveratrol achieved an IC50 of 28.9 μM in the same system, indicating that additional hydroxylation beyond the 4'-position yields only modest gains in this endpoint [1].
| Evidence Dimension | DPPH free-radical scavenging (IC50) |
|---|---|
| Target Compound Data | 4-Hydroxystilbene: 39.6 μM |
| Comparator Or Baseline | Resveratrol (3,5,4'-trihydroxystilbene): 38.5 μM; Oxyresveratrol (3,5,2',4'-tetrahydroxystilbene): 28.9 μM |
| Quantified Difference | 4HST vs. resveratrol: ~3% higher IC50 (non-significant); 4HST vs. oxyresveratrol: 37% higher IC50 |
| Conditions | Cell-free DPPH (100 μM) spectrophotometric assay; hydroxystilbenes tested at equimolar concentrations |
Why This Matters
For procurement decisions where antioxidant capacity must be balanced against synthetic tractability or metabolic stability, 4HST offers resveratrol-equivalent scavenging from a simpler, more readily derivatized scaffold.
- [1] Lorenz, P., Roychowdhury, S., Engelmann, M., Wolf, G., & Horn, T. F. W. (2003). Oxyresveratrol and resveratrol are potent antioxidants and free radical scavengers: effect on nitrosative and oxidative stress derived from microglial cells. Nitric Oxide, 9(2), 64–76. View Source
